molecular formula C11H9F2NO2 B1473576 [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-56-8

[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No. B1473576
M. Wt: 225.19 g/mol
InChI Key: LIHGQOYXDRMVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol, also known as DFPM, is a small molecule that has been widely studied for its potential applications in scientific research. It is a member of the isoxazole family of compounds, which are known for their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. DFPM is a synthetic compound that has been developed to target specific biological pathways and has been used in various laboratory experiments.

Scientific Research Applications

[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol has been widely studied for its potential applications in scientific research. It has been used in various laboratory experiments to study the effects of small molecules on biological pathways. For example, it has been used to study the effects of small molecules on gene expression, protein-protein interactions, and signal transduction pathways. It has also been used to investigate the effects of small molecules on cell proliferation, apoptosis, and cell differentiation. Additionally, it has been used to study the effects of small molecules on the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is not yet fully understood. However, it is believed that it interacts with specific proteins in the cell and modulates their activity. It is also believed to interact with DNA and RNA, which can affect gene expression and other biological processes. Additionally, it is believed to interact with enzymes, which can affect the activity of other molecules in the cell.

Biochemical And Physiological Effects

The biochemical and physiological effects of [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have anti-oxidant and anti-apoptotic effects. Additionally, it has been shown to modulate the activity of various proteins and enzymes, which can affect cell proliferation, apoptosis, and cell differentiation.

Advantages And Limitations For Lab Experiments

The major advantage of using [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol in laboratory experiments is its low cost and easy availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it can be toxic at high concentrations. Additionally, it can interact with other molecules in the cell, which can affect the results of the experiment.

Future Directions

Despite its potential applications in scientific research, there is still much to be learned about [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol. In the future, more research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research should be conducted to investigate its potential applications in drug development and therapy. Additionally, further research should be conducted to investigate its interactions with other molecules in the cell, which can affect the results of the experiment. Finally, further research should be conducted to investigate its potential toxicity at high concentrations.

properties

IUPAC Name

[3-(2,5-difluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-6-9(5-15)11(14-16-6)8-4-7(12)2-3-10(8)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHGQOYXDRMVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Synthesis routes and methods

Procedure details

As described for example 84d, 3-(2,5-difluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (18 g, 67.4 mmol) was converted, instead of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (3.25 g, 21%) which was obtained as a yellow oil. MS: m/e=226.2 [M+H]+.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 3
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 4
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 5
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.